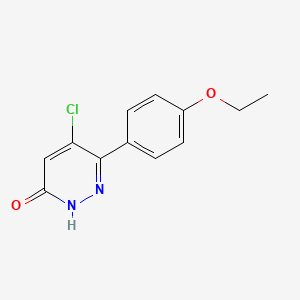
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative, which is a class of organic compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the replication of viruses by targeting viral enzymes. The compound has been studied for its potential use as a fluorescent probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It exhibits significant biological activities, which make it a promising candidate for drug discovery and development. However, the compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which needs to be carefully evaluated before use.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one. One potential direction is the development of new derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of the compound's potential use as a fluorescent probe for imaging applications. The compound can also be studied for its potential use in combination therapy for cancer and viral infections. Finally, the compound can be further evaluated for its potential toxicity and safety profiles.
Métodos De Síntesis
The synthesis of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves the reaction of 4-ethoxyphenylhydrazine with 2-chloro-5-nitropyridazine in the presence of a base. The resulting intermediate is then reduced with a reducing agent to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, which make it a promising candidate for drug discovery and development. The compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
4-chloro-3-(4-ethoxyphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-9-5-3-8(4-6-9)12-10(13)7-11(16)14-15-12/h3-7H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGTSZPDINWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

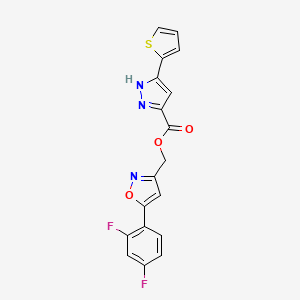
![3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461204.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2461209.png)
![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
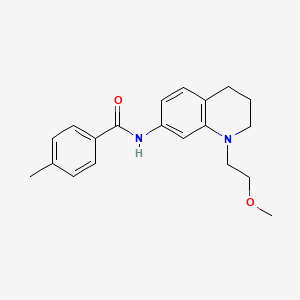
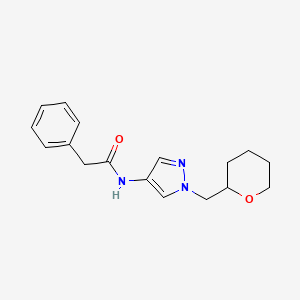

![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)
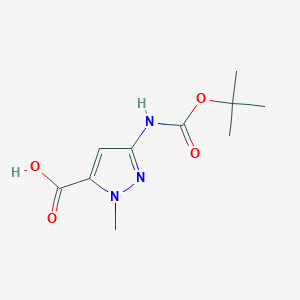

![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)